molecular formula C18H22N2O2 B5648878 N-(2-furylmethyl)-N'-[1-(3-isopropenylphenyl)-1-methylethyl]urea

N-(2-furylmethyl)-N'-[1-(3-isopropenylphenyl)-1-methylethyl]urea

Cat. No. B5648878
M. Wt: 298.4 g/mol
InChI Key: BQEWSQWZQNUSSF-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of urea derivatives often involves reactions between isocyanates and amines. For example, Gallou et al. (2005) described a method for synthesizing unsymmetrical ureas using isopropenyl carbamates, which reacts with amines to produce ureas in high yield and purity, a method that could potentially be applied or adapted for the synthesis of "N-(2-furylmethyl)-N'-[1-(3-isopropenylphenyl)-1-methylethyl]urea" (Gallou et al., 2005).

Molecular Structure Analysis

The molecular structure of urea derivatives is characterized by their urea backbone, which can be further modified with various substituents, affecting their physical and chemical properties. Techniques like NMR and IR spectroscopy are commonly used for structural characterization, as demonstrated by Iriepa and Bellanato (2013), who studied tri-substituted ureas containing N-methylpiperazine, phenyl, and N-heterocyclic substituents (Iriepa & Bellanato, 2013).

Chemical Reactions and Properties

The chemical reactivity of urea derivatives can vary widely depending on their structure. For instance, the solvolysis of N,N-bis(2-picolyl)ureas in alcohol solvents catalyzed by Cu(II) ions demonstrates the susceptibility of urea derivatives to nucleophilic addition reactions, which could lead to bond cleavage and the formation of new products (Belzile et al., 2014).

Physical Properties Analysis

The physical properties of urea derivatives, such as solubility, melting point, and crystallinity, are influenced by their molecular structure. For example, Patil et al. (2003) explored the stability and crystallinity of isocyanates derived from Fmoc-amino acid azides, which are relevant for the synthesis of urea peptidomimetics, indicating the importance of molecular structure in defining the physical properties of these compounds (Patil, Vasanthakumar, & Suresh babu, 2003).

Chemical Properties Analysis

The chemical properties, such as reactivity and stability, are crucial for understanding the potential applications of urea derivatives. The study by Chiu, Huang, and Hu (2006) on poly(urethane-urea) dispersions highlights the impact of chemical structure on properties like hydrophilicity, thermal degradation behavior, and viscosity, which are relevant for applications in materials science (Chiu, Huang, & Hu, 2006).

properties

IUPAC Name

1-(furan-2-ylmethyl)-3-[2-(3-prop-1-en-2-ylphenyl)propan-2-yl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2O2/c1-13(2)14-7-5-8-15(11-14)18(3,4)20-17(21)19-12-16-9-6-10-22-16/h5-11H,1,12H2,2-4H3,(H2,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQEWSQWZQNUSSF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)C1=CC(=CC=C1)C(C)(C)NC(=O)NCC2=CC=CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(Furan-2-ylmethyl)-3-{2-[3-(prop-1-en-2-yl)phenyl]propan-2-yl}urea

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